5"-Methoxyhexahydrocurcumin

Beschreibung

Contextualization within Curcuminoid Chemistry and Natural Products Research

5"-Methoxyhexahydrocurcumin is a chemical compound situated within the broader research area of curcuminoids and natural products. Curcuminoids are a class of polyphenolic compounds primarily derived from the rhizome of turmeric (Curcuma longa), a plant in the ginger family. wikipedia.orgchemfaces.com The principal curcuminoids found in turmeric are curcumin (B1669340), demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434), with curcumin being the most abundant, typically making up 60-70% of a crude curcuminoid extract. nih.govdergipark.org.tr

The scientific interest in curcuminoids stems from their wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties. mdpi.comnih.govnih.gov However, the therapeutic application of curcumin, the most studied curcuminoid, is significantly hampered by inherent physicochemical limitations. nih.gov These challenges include poor water solubility, low systemic bioavailability, rapid metabolism in the liver, and chemical instability, particularly at neutral or alkaline pH. nih.govnih.govresearchgate.net

This has led researchers to investigate derivatives and analogs of curcumin to enhance its pharmacological profile. mdpi.comnih.gov 5"-Methoxyhexahydrocurcumin is one such compound, studied as a natural product and curcumin derivative. targetmol.combiosynth.com As a hexahydro-derivative, its core structure differs from curcumin in that the central seven-carbon chain is saturated, which can fundamentally alter its chemical properties and biological activity compared to the parent compound.

Historical Context of Curcuminoid Isolation and Analog Development

The history of curcumin research dates back over two centuries. In 1815, French chemists Henri Auguste Vogel and Pierre Joseph Pelletier first reported the isolation of a "yellow coloring-matter" from turmeric, which they named curcumin. wikipedia.orgnih.govnih.gov However, this initial isolate was later identified as a mixture. nih.gov A pure, crystalline form of the compound was obtained in 1870. mdpi.com

A pivotal moment in curcumin chemistry occurred in 1910, when Milobedzka and Lampe elucidated its chemical structure as diferuloylmethane. wikipedia.orgnih.gov This was followed by the first chemical synthesis of the compound in 1913 by the same group. nih.gov For several decades, research remained relatively limited, focusing on its chemical and antioxidant properties. nih.gov The pace of investigation accelerated dramatically in the latter half of the 20th century and into the 21st, spurred by reports of its diverse pharmacological potential. nih.govnih.gov

The well-documented limitations of natural curcumin, such as its poor bioavailability, prompted a concerted effort in the field of medicinal chemistry to develop curcumin analogs. nih.govmdpi.com The goal of creating these synthetic or semi-synthetic derivatives is to improve solubility, stability, and metabolic resistance, thereby enhancing their potential efficacy. mdpi.commdpi.com Researchers have explored numerous strategies, including modifying the β-diketo moiety and the aromatic rings, leading to a vast library of novel curcumin-related compounds with potentially improved properties. mdpi.comotago.ac.nz

Rationale for Dedicated Academic Investigation of 5"-Methoxyhexahydrocurcumin

The specific academic investigation into 5"-Methoxyhexahydrocurcumin is driven by several key factors. As a natural product reportedly found in plants like Zingiber officinale (ginger), it is of interest in the field of phytochemistry. evitachem.com However, the primary rationale stems from its status as a curcumin derivative and its potential to overcome the parent compound's limitations.

The structural modifications in 5"-Methoxyhexahydrocurcumin compared to curcumin are significant. The hydrogenation of the α,β-unsaturated β-diketo moiety to a saturated ketone structure may increase its chemical stability, as this part of the curcumin molecule is known to be prone to degradation. nih.gov

Furthermore, early research and supplier information suggest that 5"-Methoxyhexahydrocurcumin possesses biological activities of its own, including antioxidant and anti-inflammatory properties. chembk.com The investigation of such derivatives is crucial to determine if these structural alterations lead to enhanced bioavailability and comparable or superior biological effects relative to curcumin. One source describes a potential synthesis method involving the reduction of curcumin followed by a methoxylation reaction. chembk.com The dedicated study of 5"-Methoxyhexahydrocurcumin, therefore, aims to characterize its unique chemical and biological profile to evaluate its potential as a therapeutic agent, addressing the well-known drawbacks of its famous predecessor, curcumin.

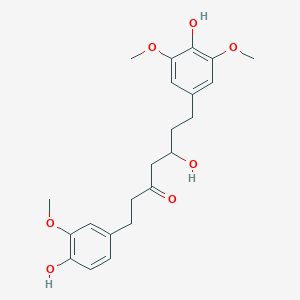

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-27-19-10-14(6-9-18(19)25)4-7-16(23)13-17(24)8-5-15-11-20(28-2)22(26)21(12-15)29-3/h6,9-12,17,24-26H,4-5,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJIHGGUCTKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Synthetic Methodologies of 5 Methoxyhexahydrocurcumin

Natural Occurrence and Biosynthetic Pathways of Curcuminoids

5”-Methoxyhexahydrocurcumin is a naturally occurring compound that has been identified in the rhizomes of Zingiber officinale, commonly known as ginger. It belongs to the curcuminoid family, a class of diarylheptanoids that are characteristic secondary metabolites of the Zingiberaceae family, which also includes turmeric (Curcuma longa).

The biosynthesis of curcuminoids is a complex process that originates from the phenylpropanoid pathway. nih.gov This fundamental metabolic route provides the necessary precursors for a wide array of plant natural products. In ginger and turmeric, the biosynthesis of curcuminoids and the related gingerols involves a series of enzymatic reactions. nih.gov Key enzymes such as phenylalanine ammonia (B1221849) lyase, cinnamate (B1238496) 4-hydroxylase, and 4-coumarate:CoA ligase are integral to the initial stages of this pathway. nih.gov

A crucial step in the formation of the curcuminoid scaffold is the action of polyketide synthases, specifically curcuminoid synthase. nih.govgenome.jp This enzyme facilitates the condensation of phenylpropanoid-derived moieties with malonyl-CoA units to construct the characteristic diarylheptanoid backbone. While the core pathways for curcuminoid biosynthesis have been elucidated, the specific enzymatic steps leading to the methoxylation and subsequent reduction to form 5”-Methoxyhexahydrocurcumin are less well-defined but are presumed to be subsequent modifications of a primary curcuminoid precursor. The presence of O-methyltransferases in the rhizomes of these plants supports the likelihood of targeted methoxylation events. nih.gov The hydrogenation of the heptadienone chain is likely a result of reductase activity within the plant's metabolic machinery.

Advanced Isolation and Purification Techniques for Natural 5"-Methoxyhexahydrocurcumin

The isolation of 5”-Methoxyhexahydrocurcumin from its natural source, ginger, requires sophisticated separation and purification techniques to separate it from a complex mixture of other phytochemicals. While a specific, standardized protocol for this particular compound is not widely documented, general methods for the extraction and isolation of compounds from ginger can be applied.

Initial extraction from the dried and powdered rhizomes is typically performed using organic solvents such as ethanol (B145695) or methanol (B129727), which are effective in solubilizing a broad spectrum of organic compounds. upb.ro Modern extraction techniques like ultrasonic-assisted extraction can be employed to enhance the efficiency of this process. upb.ro

Following the initial extraction, the resulting crude extract contains a multitude of compounds, including other curcuminoids, gingerols, and shogaols. To isolate 5”-Methoxyhexahydrocurcumin, chromatographic techniques are indispensable. A common approach involves column chromatography using silica (B1680970) gel or other stationary phases, with a gradient of solvents of increasing polarity to separate the components based on their differential affinities for the stationary and mobile phases.

For higher purity, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the method of choice. This technique allows for fine separation of closely related compounds. Characterization and structural elucidation of the isolated compound are then carried out using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to confirm the identity and purity of 5”-Methoxyhexahydrocurcumin. upb.ro

Total Synthesis and Semi-Synthetic Approaches to 5"-Methoxyhexahydrocurcumin

The laboratory synthesis of 5”-Methoxyhexahydrocurcumin can be approached through two main strategies: total synthesis, which builds the molecule from simple, commercially available starting materials, and semi-synthesis, which modifies a closely related, naturally occurring precursor.

The design of a synthetic route to a complex natural product like 5”-Methoxyhexahydrocurcumin requires careful strategic planning. For a total synthesis , a key consideration is the disconnection of the target molecule into smaller, more readily synthesizable fragments. For diarylheptanoids, common strategies involve breaking the seven-carbon chain to create two aromatic fragments and a C-linker, or disconnecting at different points along the chain. ukzn.ac.zanih.gov The stereochemistry of the hydroxyl group and the saturated nature of the heptane (B126788) chain in 5”-Methoxyhexahydrocurcumin present additional challenges that must be addressed through stereoselective reactions.

In a semi-synthetic approach , the primary strategic consideration is the choice of a suitable starting material that is structurally similar to the target molecule and readily available. For 5”-Methoxyhexahydrocurcumin, a logical precursor would be a methoxylated curcuminoid, which already possesses the correct aromatic substitution patterns. The main synthetic transformation would then be the reduction of the α,β-unsaturated ketone moieties.

Semi-Synthetic Approach:

A plausible and efficient semi-synthetic route to 5”-Methoxyhexahydrocurcumin involves the catalytic hydrogenation of a suitable curcuminoid precursor, such as a methoxy-substituted curcumin (B1669340). nih.govresearchgate.net

Key Intermediate: A curcumin analog with the appropriate methoxy (B1213986) and hydroxyl substitutions on the aromatic rings.

Key Reaction Step: Catalytic hydrogenation is a well-established method for the reduction of carbon-carbon double bonds and carbonyl groups. nih.govresearchgate.net Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the two α,β-unsaturated double bonds and one of the ketone functionalities of the curcuminoid precursor can be selectively reduced to yield the hexahydrocurcumin (B1235508) scaffold. The degree of hydrogenation can often be controlled by the reaction conditions, such as pressure, temperature, and catalyst choice. researchgate.net

Total Synthesis Approach (Hypothetical):

A total synthesis of 5”-Methoxyhexahydrocurcumin, while not explicitly reported, can be envisioned based on established methodologies for the synthesis of other diarylheptanoids. nih.govtandfonline.com

Key Synthetic Intermediates:

A protected vanillin (B372448) derivative (4-hydroxy-3-methoxybenzaldehyde) to form one of the aromatic ends.

A suitably substituted aromatic aldehyde or ketone for the other end of the molecule.

A C3 or C4 building block to complete the seven-carbon chain.

Key Reaction Steps:

Aldol (B89426) Condensation: A common strategy for forming the carbon-carbon bonds of the heptanoid chain is the use of aldol condensation reactions between appropriately chosen aldehyde and ketone fragments. nih.gov

Wittig or Horner-Wadsworth-Emmons Reaction: These reactions are also powerful tools for creating carbon-carbon double bonds, which can then be selectively hydrogenated.

Stereoselective Reduction: To install the hydroxyl group with the correct stereochemistry, a stereoselective reduction of a ketone intermediate would be necessary, potentially using chiral reagents or catalysts.

Hydrogenation: As in the semi-synthetic approach, catalytic hydrogenation would be employed to saturate the carbon chain.

Below are interactive data tables summarizing the key aspects discussed:

Table 1: Natural Occurrence and Biosynthesis

| Feature | Description |

| Natural Source | Rhizomes of Zingiber officinale (Ginger) |

| Compound Class | Diarylheptanoid, Curcuminoid |

| Biosynthetic Pathway | Phenylpropanoid Pathway |

| Key Precursors | Phenylalanine, Malonyl-CoA |

| Key Enzymes | Phenylalanine Ammonia Lyase, Curcuminoid Synthase, O-Methyltransferases |

Table 2: Isolation and Purification Techniques

| Technique | Purpose |

| Solvent Extraction | Initial recovery of crude extract from plant material |

| Column Chromatography | Initial separation of compounds based on polarity |

| Preparative HPLC | High-resolution purification of the target compound |

| NMR, MS, UV-Vis | Structural elucidation and characterization |

Table 3: Synthetic Approaches

| Approach | Key Strategy | Key Intermediates | Key Reactions |

| Semi-Synthesis | Modification of a natural precursor | Methoxy-substituted curcuminoid | Catalytic Hydrogenation |

| Total Synthesis | Building from simple precursors | Substituted benzaldehydes, C3/C4 fragments | Aldol Condensation, Stereoselective Reduction, Hydrogenation |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methoxyhexahydrocurcumin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like 5"-Methoxyhexahydrocurcumin. organicchemistrydata.orglibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon skeleton and the placement of protons and functional groups.

One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR would provide the initial framework for the structure. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (proportional to the number of protons), and coupling constants (providing information about adjacent protons). The ¹³C NMR spectrum would identify the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. acs.org Techniques like Correlation Spectroscopy (COSY) would establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different molecular fragments.

Hypothetical ¹H and ¹³C NMR Data for 5"-Methoxyhexahydrocurcumin

The following table illustrates the type of data that would be obtained from NMR analysis. This data is hypothetical and for illustrative purposes only, as experimental spectra for 5"-Methoxyhexahydrocurcumin are not publicly available.

| Position | Hypothetical δC (ppm) | Hypothetical δH (ppm, multiplicity, J in Hz) |

| 1 | 121.5 | 6.80 (d, 8.0) |

| 2 | 114.3 | 6.70 (dd, 8.0, 2.0) |

| 3 | 146.8 | - |

| 4 | 147.9 | - |

| 5 | 111.2 | 6.75 (d, 2.0) |

| 6 | 120.8 | - |

| 7 | 30.1 | 2.75 (t, 7.5) |

| 8 | 45.5 | 2.60 (t, 7.5) |

| 9 | 212.0 | - |

| 1' | 45.5 | 2.60 (t, 7.5) |

| 2' | 30.1 | 2.75 (t, 7.5) |

| 3' | 68.2 | 4.05 (m) |

| 4' | 49.1 | 1.80 (m) |

| 5' | 29.5 | 2.55 (m) |

| 6' | 132.5 | - |

| 1" | 112.9 | 6.82 (d, 1.8) |

| 2" | 147.2 | - |

| 3" | 148.5 | - |

| 4" | 108.7 | 6.78 (d, 8.2) |

| 5" | 115.6 | 6.68 (dd, 8.2, 1.8) |

| 6" | - | - |

| 3-OCH₃ | 55.9 | 3.85 (s) |

| 4-OCH₃ | - | - |

| 5"-OCH₃ | 56.1 | 3.88 (s) |

| 3'-OH | - | - |

Mass Spectrometry for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing fragmentation patterns. msu.edulibretexts.org For 5"-Methoxyhexahydrocurcumin, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₂₂H₂₈O₇) by providing a highly accurate mass measurement of the molecular ion.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate ions of the intact molecule. amherst.edu Tandem mass spectrometry (MS/MS) would then be utilized to fragment the molecular ion and analyze the resulting fragment ions. migrationletters.com The fragmentation pattern provides valuable clues about the connectivity of the molecule, often revealing the loss of functional groups such as methoxy (B1213986) (-OCH₃) or water (-H₂O), and the cleavage of the heptanone chain.

Hypothetical Mass Spectrometry Data for 5"-Methoxyhexahydrocurcumin

This table presents plausible mass spectrometry data. This data is for illustrative purposes and does not represent experimentally determined values.

| Ion Type | Hypothetical m/z | Interpretation |

| [M+H]⁺ | 405.1856 | Protonated molecular ion, confirms molecular weight |

| [M+Na]⁺ | 427.1675 | Sodium adduct of the molecular ion |

| [M-H₂O+H]⁺ | 387.1751 | Loss of a hydroxyl group |

| [M-CH₃OH+H]⁺ | 373.1594 | Loss of a methoxy group as methanol (B129727) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. frontiersin.orgbbrfoundation.org This technique can unambiguously establish the absolute stereochemistry and preferred solid-state conformation of chiral molecules like 5"-Methoxyhexahydrocurcumin.

The first and often most challenging step is to grow a single crystal of the compound suitable for X-ray diffraction. bbrfoundation.org Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of all atoms can be determined. pan.plwvu.edu For 5"-Methoxyhexahydrocurcumin, this would provide precise bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the atoms, including the stereochemistry at the chiral center(s).

As no crystallographic data for 5"-Methoxyhexahydrocurcumin is currently available in public databases, the following table illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for 5"-Methoxyhexahydrocurcumin

This data is hypothetical and serves as an example of crystallographic parameters.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z | 4 |

| R-factor | < 0.05 |

Advanced Spectroscopic Techniques (e.g., Circular Dichroism for Chiral Analysis)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgnih.gov This technique is particularly valuable for studying the stereochemical features of molecules in solution. biorxiv.org

For 5"-Methoxyhexahydrocurcumin, which contains at least one stereocenter, a CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions. researchgate.net The sign and magnitude of these bands are directly related to the absolute configuration of the chiral center(s). By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be determined. This provides a powerful alternative or complement to X-ray crystallography, especially when suitable crystals cannot be obtained.

Preclinical Biological Activities of 5 Methoxyhexahydrocurcumin

In Vitro Pharmacological Investigations

In vitro studies are fundamental to determining the potential therapeutic effects of a compound at the cellular level. These investigations use cultured cells to assess activities such as cytotoxicity against cancer lines, anti-inflammatory potential, and antioxidant capacity.

Antiproliferative and Apoptosis-Inducing Potency in Cellular Models

There is currently no specific scientific literature available detailing the antiproliferative or apoptosis-inducing effects of 5"-Methoxyhexahydrocurcumin on any cancer cell lines. While related compounds, such as other curcumin (B1669340) derivatives, have demonstrated such activities, these findings cannot be directly attributed to 5"-Methoxyhexahydrocurcumin. chemicalbook.comnih.govnih.gov

Anti-inflammatory Modulations in Cellular Assays

No specific studies on the anti-inflammatory effects of 5"-Methoxyhexahydrocurcumin in cellular assays, such as those measuring the inhibition of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukins (e.g., IL-6), have been published. moleculardevices.comnih.govmdpi.com Research on general curcuminoids suggests a potential for anti-inflammatory action, but specific data for the 5"-methoxyhexahydro- derivative is absent. nih.gov

Antioxidant Mechanisms and Radical Scavenging Capacity

Detailed studies quantifying the antioxidant and radical scavenging capacity of 5"-Methoxyhexahydrocurcumin through standard assays (e.g., DPPH, ABTS, ORAC) are not present in the available scientific literature. The antioxidant properties of phenolic compounds are often linked to their chemical structure, but specific experimental values for 5"-Methoxyhexahydrocurcumin have not been reported. frontiersin.orgnih.govmdpi.com

Immunomodulatory Effects on Immune Cell Function

The scientific literature lacks specific data regarding the immunomodulatory effects of 5"-Methoxyhexahydrocurcumin on the function of immune cells, such as T-lymphocytes, B-lymphocytes, or macrophages. mdpi.comnjppp.comijrh.org

Neurobiological Activity in Neuronal Cell Cultures

There is no available research on the neurobiological activity of 5"-Methoxyhexahydrocurcumin in neuronal cell cultures. Studies investigating potential neuroprotective or other neurobiological effects have not been published for this specific compound. mdpi.comnih.govnih.govmdpi.com

Antimicrobial and Antifungal Evaluations

No studies evaluating the specific antimicrobial or antifungal activity of 5"-Methoxyhexahydrocurcumin against various bacterial or fungal strains have been reported. While other natural compounds are frequently screened for such properties, data for 5"-Methoxyhexahydrocurcumin is not available. nih.govmdpi.comresearchgate.netscirp.org

In Vivo Studies in Non-Human Animal Models

No studies were found that evaluated the effects of 5”-Methoxyhexahydrocurcumin in living animal models.

Efficacy Assessment in Preclinical Disease Models

There is no available data from studies assessing the efficacy of 5”-Methoxyhexahydrocurcumin in any preclinical models of disease.

Cellular and Molecular Responses within Animal Tissues and Organs

Information regarding the cellular and molecular changes induced by 5”-Methoxyhexahydrocurcumin in animal tissues and organs is not documented in the available literature.

Organ-Specific Biological Impact

There are no findings on the specific biological effects of 5”-Methoxyhexahydrocurcumin on individual organs in animal models.

Molecular Mechanisms of Action of 5 Methoxyhexahydrocurcumin

Elucidation of Intracellular Signaling Pathway Modulation

The biological effects of curcuminoids are largely attributed to their ability to interact with and modulate multiple intracellular signaling cascades that are crucial for cellular homeostasis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. nih.gov

Research on hexahydrocurcumin (B1235508) (HHC) has demonstrated its ability to modulate this pathway. In studies involving vascular smooth muscle cells (VSMCs) stimulated with angiotensin II, HHC was found to attenuate the expression of NF-κB. nih.govexcli.de This inhibitory action on NF-κB leads to a downstream reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govexcli.de Similarly, another methoxy-containing compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to mitigate inflammatory responses by targeting the NF-κB pathway. nih.gov In contrast, studies comparing curcumin (B1669340) with its non-electrophilic metabolite, tetrahydrocurcumin (B193312) (THC), revealed that THC has a substantially weaker inhibitory effect on NF-κB activation, suggesting the importance of the compound's specific chemical structure in this interaction. nih.govjcpjournal.org

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. nih.gov Its aberrant activation is linked to various cancers. jcancer.org The pathway is typically activated by cytokines and growth factors, leading to STAT3 phosphorylation, dimerization, and translocation to the nucleus where it regulates gene expression. nih.gov

Direct evidence for 5"-Methoxyhexahydrocurcumin is not available, but studies on curcumin show it effectively inhibits the STAT3 pathway. nih.gov Curcumin has been found to suppress STAT3 phosphorylation and its subsequent transcriptional activity. nih.gov This inhibition can disrupt the interaction between STAT3 and other transcription factors like NF-κB, which is crucial for regulating genes involved in inflammation and cell survival. nih.gov In contrast, tetrahydrocurcumin (THC) displays a much weaker inhibitory effect on STAT3 DNA binding activity. jcpjournal.orgmdpi.com This suggests that the specific chemical structure of curcuminoids is critical for potent STAT3 inhibition.

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. nih.govnih.gov In the absence of a Wnt signal, the key effector, β-catenin, is targeted for degradation. Wnt ligand binding to its receptors stabilizes β-catenin, allowing it to accumulate and translocate to the nucleus, where it activates target gene expression. nih.govijbs.com Dysregulation of this pathway is a hallmark of many cancers. frontiersin.org

While no studies have directly linked 5"-Methoxyhexahydrocurcumin to this pathway, research on other curcumin derivatives provides strong indications of its potential activity. Demethoxycurcumin (B1670235), for instance, has been shown to attenuate the Wnt/β-catenin pathway by down-regulating the transcriptional coactivator p300. chemicalbook.com Curcumin has also been identified as an inhibitor of multiple cellular signaling pathways, including the Wnt/β-catenin cascade. tandfonline.com These findings suggest that curcuminoids as a class can modulate this critical pathway, likely through interactions with key components like p300 or β-catenin itself.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are two major signaling networks that govern cell proliferation, growth, survival, and migration. cellsignal.comkegg.jp These pathways are often interconnected and can be activated by various extracellular stimuli.

Studies on hexahydrocurcumin (HHC) have shown it can significantly modulate the MAPK pathway. In a rat model of hypertension, HHC treatment inhibited the phosphorylation of key MAPK proteins, including p-ERK1/2, p-JNK, and p-p38. frontiersin.org This inhibition was associated with reduced vascular remodeling. frontiersin.org Furthermore, research on tetrahydrocurcumin (THC) has indicated its ability to affect the PI3K/Akt/mTOR pathway, which is critical for cell survival and metabolism. frontiersin.org Akt, a central kinase in this pathway, regulates numerous downstream substrates involved in processes from protein synthesis to apoptosis. cellsignal.com HHC has also been found to suppress the generation of reactive oxygen species (ROS) by inhibiting NADPH oxidase, an event that can modulate downstream signaling molecules like those in the MAPK and PI3K/Akt cascades. excli.de

Identification of Direct Molecular Targets

Identifying the direct molecular binding partners of a compound is key to understanding its mechanism of action. For curcuminoids, several direct targets have been proposed or identified, which likely extend to 5"-Methoxyhexahydrocurcumin.

Research on HHC points to a significant interaction with the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and its coactivator, PGC-1α . In vascular smooth muscle cells, HHC treatment restored the expression of both PPAR-γ and PGC-1α that had been inhibited by angiotensin II. nih.govexcli.de Another identified target is NADPH oxidase (NOX) , specifically the NOX1 and NOX4 isoforms, whose expression and resultant ROS production are attenuated by HHC. nih.govexcli.de

Studies on other curcumin derivatives have identified additional targets. Demethoxycurcumin has been found to directly down-regulate the transcriptional coactivator p300 , a key component in the Wnt/β-catenin pathway. chemicalbook.com Furthermore, curcumin is thought to interact directly with STAT3 , potentially through covalent modification of a specific cysteine residue (Cys259), which prevents its phosphorylation and activation. nih.gov

Table 1: Potential Direct Molecular Targets of Curcuminoids

| Compound | Direct Molecular Target | Effect | Reference |

|---|---|---|---|

| Hexahydrocurcumin (HHC) | PPAR-γ | Restores expression | nih.govexcli.de |

| Hexahydrocurcumin (HHC) | PGC-1α | Restores expression | nih.govexcli.de |

| Hexahydrocurcumin (HHC) | NADPH Oxidase (NOX1/4) | Inhibits expression and activity | nih.govexcli.de |

| Demethoxycurcumin | p300 | Down-regulates coactivator | chemicalbook.com |

| Curcumin | STAT3 | Inhibits phosphorylation via direct interaction | nih.gov |

Enzyme Regulation and Gene Expression Profiling

The ability of a compound to alter the expression of specific genes and regulate the activity of key enzymes underpins its pharmacological effects. biorxiv.orgwikipedia.org Curcuminoids, including HHC, have been shown to modulate a variety of enzymes and genes involved in inflammation, cell cycle control, and tissue remodeling.

HHC has been demonstrated to regulate enzymes involved in oxidative stress and inflammation. It enhances the activity of endothelial nitric oxide synthase (eNOS) and superoxide (B77818) dismutase (SOD), two crucial antioxidant enzymes. frontiersin.org Conversely, it inhibits the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as reported for the derivative demethoxycurcumin. chemicalbook.com HHC also suppresses the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in extracellular matrix degradation and cell migration. nih.govexcli.de

Gene expression profiling studies have revealed that HHC modulates genes that control the cell cycle. Specifically, it down-regulates the expression of Cyclin D1 and increases the expression of the cyclin-dependent kinase inhibitor p21 . nih.govexcli.defrontiersin.org This shift in gene expression can arrest the cell cycle and inhibit proliferation.

Table 2: Summary of Enzyme Regulation and Gene Expression Changes by Hexahydrocurcumin (HHC) and Related Compounds

| Target Type | Target Name | Compound | Modulatory Effect | Reference |

|---|---|---|---|---|

| Enzyme | Endothelial Nitric Oxide Synthase (eNOS) | HHC | Enhances activity | frontiersin.org |

| Enzyme | Superoxide Dismutase (SOD) | HHC | Enhances activity | frontiersin.org |

| Enzyme | Inducible Nitric Oxide Synthase (iNOS) | Demethoxycurcumin | Inhibits expression | chemicalbook.com |

| Enzyme | Cyclooxygenase-2 (COX-2) | Demethoxycurcumin | Inhibits expression | chemicalbook.com |

| Enzyme | Matrix Metalloproteinase-9 (MMP9) | HHC | Suppresses expression | nih.govexcli.de |

| Gene | Cyclin D1 | HHC | Down-regulates expression | nih.govexcli.defrontiersin.org |

| Gene | p21 | HHC | Up-regulates expression | nih.govexcli.defrontiersin.org |

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition

A significant aspect of the anti-inflammatory properties of 5”-Methoxyhexahydrocurcumin lies in its ability to inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). medchemexpress.com Both COX-2 and iNOS are key enzymes that are overexpressed during inflammation and in various types of cancers. mdpi.comtg.org.au

COX-2 is responsible for the synthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses. tg.org.au Similarly, iNOS produces large amounts of nitric oxide (NO), a signaling molecule that, when overproduced, contributes to inflammation and tissue damage. mdpi.comresearchgate.net The inhibition of these enzymes by 5”-Methoxyhexahydrocurcumin is a critical component of its anti-inflammatory effects. Research indicates that the inhibition of COX-2 and iNOS can be achieved by targeting the NF-κB and MAPKs signaling pathways. medchemexpress.com

| Enzyme | Function in Inflammation | Effect of 5"-Methoxyhexahydrocurcumin |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins, which are pro-inflammatory mediators. tg.org.au | Inhibition of expression and activity. medchemexpress.com |

| Inducible Nitric Oxide Synthase (iNOS) | Produces excessive nitric oxide (NO), contributing to inflammation and cellular damage. mdpi.comresearchgate.net | Inhibition of expression and activity. medchemexpress.com |

Matrix Metalloproteinase (MMP) and Intercellular Adhesion Molecule-1 (ICAM-1) Suppression

5”-Methoxyhexahydrocurcumin also exerts its effects by suppressing the expression of matrix metalloproteinases (MMPs) and intercellular adhesion molecule-1 (ICAM-1). MMPs are a family of enzymes that are responsible for the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis.

ICAM-1 is a cell surface glycoprotein (B1211001) that plays a vital role in the adhesion of leukocytes to endothelial cells and their subsequent migration to sites of inflammation. nih.govarvojournals.org The expression of ICAM-1 is often upregulated in inflammatory conditions and in various cancers, where it can facilitate metastasis. nih.govoncotarget.com By suppressing the expression of ICAM-1, 5”-Methoxyhexahydrocurcumin can potentially interfere with these processes. nih.govresearchgate.net

| Molecule | Function | Effect of 5"-Methoxyhexahydrocurcumin |

| Matrix Metalloproteinases (MMPs) | Degrade the extracellular matrix, facilitating cell migration and invasion. | Suppression of expression. |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Mediates leukocyte adhesion and migration to inflammatory sites and is involved in metastasis. nih.govarvojournals.orgoncotarget.com | Suppression of expression. |

Modulation of Apoptotic and Anti-apoptotic Protein Expression

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for removing damaged or unwanted cells. nih.gov Dysregulation of apoptosis is a hallmark of cancer, where the balance between pro-apoptotic (cell death-promoting) and anti-apoptotic (cell survival-promoting) proteins is often shifted towards survival. aging-us.com

5”-Methoxyhexahydrocurcumin has been shown to modulate the expression of key proteins involved in the apoptotic cascade. This includes the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. wikipedia.orgmdpi.com This family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). aging-us.comwikipedia.org

The compound can influence the expression of these proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. aging-us.commdpi.com This modulation can occur through various mechanisms, including the regulation of transcription factors like p53, which can, in turn, control the expression of Bcl-2 family members. frontiersin.org

| Protein Family | Members | Role in Apoptosis | Modulation by 5"-Methoxyhexahydrocurcumin |

| Bcl-2 family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing the release of mitochondrial cytochrome c. aging-us.comwikipedia.org | Downregulation of expression. |

| Bcl-2 family (Pro-apoptotic) | Bax, Bak | Promote apoptosis by inducing mitochondrial outer membrane permeabilization. aging-us.com | Upregulation of expression. |

| p53 | A tumor suppressor that can induce apoptosis by regulating the expression of pro-apoptotic genes. frontiersin.org | Potential modulation of its activity or expression. |

Structure Activity Relationships Sar of 5 Methoxyhexahydrocurcumin and Its Analogs

Correlating Specific Structural Motifs with Observed Biological Activities

The bioactivity of curcuminoids, the class of compounds to which 5"-Methoxyhexahydrocurcumin belongs, is intricately linked to several key structural features. These include the nature of the aromatic rings, the substituents on these rings (such as hydroxyl and methoxy (B1213986) groups), and the nature of the linker connecting the two aryl moieties. nih.govmdpi.com In 5"-Methoxyhexahydrocurcumin, the saturation of the heptadienone chain to a heptanone chain significantly alters its chemical properties compared to its unsaturated precursor, curcumin (B1669340).

The presence of the methoxy group on the phenyl ring is a critical determinant of activity. Studies on curcumin and its demethoxylated analogs have shown that the methoxy groups influence antioxidant and anti-inflammatory activities. nih.govinformahealthcare.com The ortho-methoxy phenolic group, in particular, is thought to be involved in the antioxidant activity of these compounds. jst.go.jp In the context of 5"-Methoxyhexahydrocurcumin, the 5"-methoxy group, in conjunction with the adjacent hydroxyl group, is expected to be a key contributor to its free radical scavenging capabilities.

Furthermore, the hydrogenation of the double bonds in the linker region to form hexahydrocurcumin (B1235508) derivatives leads to increased stability and, in some cases, enhanced biological activity. jst.go.jp For instance, tetrahydrocurcumin (B193312) (THC), a related metabolite, exhibits stronger antioxidant activity than curcumin. jst.go.jp This suggests that the flexibility and electronic properties of the saturated linker in 5"-Methoxyhexahydrocurcumin play a significant role in its interaction with biological targets. The β-diketone moiety, although modified in the hexahydro- form, remains a potential site for metal chelation and interaction with various enzymes and receptors. nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

Modifications of the functional groups on the 5"-Methoxyhexahydrocurcumin scaffold can dramatically impact its potency and selectivity. Key areas for modification include the phenolic hydroxyl groups, the methoxy group, and the keto group in the heptanone chain.

Phenolic Hydroxyl Groups: The hydroxyl groups are crucial for the antioxidant activity of curcuminoids, acting as hydrogen donors to neutralize free radicals. nih.gov Esterification or etherification of these groups can alter the compound's lipophilicity, which in turn affects its cell membrane permeability and bioavailability. However, such modifications may also diminish its antioxidant capacity if the free hydroxyl is essential for the mechanism of action.

Methoxy Group: The position and number of methoxy groups on the aromatic rings are pivotal. The electron-donating nature of the methoxy group can influence the redox potential of the molecule and its ability to engage in specific interactions with biological targets. Replacing the methoxy group with other substituents, such as halogens or alkyl groups, can modulate the electronic properties and steric bulk of the molecule, leading to changes in activity and selectivity. For example, studies on curcumin analogs have shown that replacing the methoxy group with a bromine atom (Cur-Br) can maintain or even enhance anti-inflammatory effects. researchgate.netnih.gov

The following table summarizes the impact of certain functional group modifications on the anticancer activity of curcumin analogs, providing insights into potential modifications for 5"-Methoxyhexahydrocurcumin.

| Compound/Analog | Modification | Cell Line | IC50 (µM) | Reference |

| Curcumin | - | CWR-22Rv1 (Prostate) | 16.99 | mdpi.com |

| Pyridine Derivative | Replacement of phenyl ring with pyridine | CWR-22Rv1 (Prostate) | <1 | mdpi.com |

| Curcumin | - | PC-3 (Prostate) | 21.54 | mdpi.com |

| Curcumin Derivative 42 | Modified linker and phenyl groups | PC-3 (Prostate) | 0.72 | mdpi.com |

| Curcumin | - | MCF-7 (Breast) | - | mdpi.com |

| Curcumin Derivative 8 | Heterocyclic curcumin-based derivative | MCF-7 (Breast) | 20 µg/mL | mdpi.com |

Rational Design Principles for Analog Development Based on SAR Data

The accumulated SAR data for curcuminoids and their hydrogenated derivatives provide a foundation for the rational design of novel 5"-Methoxyhexahydrocurcumin analogs with improved therapeutic properties. rsc.orgplos.org

Enhancing Bioavailability and Stability: A primary challenge with curcuminoids is their low bioavailability. nih.gov The saturated linker of hexahydrocurcumin derivatives already contributes to increased stability. jst.go.jp Further design strategies could involve the synthesis of prodrugs by modifying the phenolic hydroxyl groups to improve absorption and metabolic stability. Another approach is the development of nano-formulations. nih.gov

Improving Potency and Selectivity: To enhance potency, modifications can be guided by computational modeling and docking studies to optimize interactions with specific biological targets. nih.govusask.ca For instance, if the target protein has a well-defined hydrophobic pocket, modifying the aromatic rings or the linker with lipophilic groups could enhance binding affinity. The introduction of specific functional groups that can form strong hydrogen bonds or other interactions with key amino acid residues in a target's active site is a key strategy. mdpi.com

Modulating Activity Spectrum: The biological activity of curcuminoids is diverse, ranging from antioxidant and anti-inflammatory to anticancer effects. nih.gov Rational design can be employed to create analogs with a more focused activity profile. For example, if potent anti-inflammatory activity is desired, modifications that enhance the inhibition of key inflammatory mediators like COX-2 and NF-κB would be prioritized. nih.gov Conversely, for anticancer applications, modifications that promote apoptosis or inhibit cell proliferation in cancer cells would be the focus. mdpi.com

The table below outlines some rational design strategies based on SAR data for curcumin analogs.

| Design Principle | Structural Modification | Expected Outcome | Supporting Rationale |

| Increase Potency | Introduction of heterocyclic rings in the linker | Enhanced binding to target proteins | Pyridine derivatives of curcumin showed increased potency. mdpi.com |

| Enhance Bioavailability | Prodrug approach (e.g., esterification of hydroxyls) | Improved absorption and metabolic stability | A common strategy to overcome poor bioavailability of phenolic compounds. nih.gov |

| Improve Selectivity | Target-specific modifications based on docking studies | Increased affinity for a specific biological target | Computational approaches can guide the design of more selective inhibitors. rsc.org |

| Modulate Lipophilicity | Substitution on the aromatic rings (e.g., halogens) | Altered cell membrane permeability and distribution | Halogenated curcumin analogs have shown potent biological activities. researchgate.net |

By systematically applying these design principles, it is possible to develop novel analogs of 5"-Methoxyhexahydrocurcumin with optimized pharmacokinetic profiles and enhanced therapeutic efficacy for specific disease applications.

Preclinical Pharmacokinetics and Biotransformation of 5 Methoxyhexahydrocurcumin

Absorption and Distribution Characteristics in Preclinical Animal Models

No specific studies detailing the absorption and distribution of 5”-Methoxyhexahydrocurcumin in any preclinical animal models were identified. The absorption process dictates how a compound enters the bloodstream, while distribution describes its journey to different parts of the body. Factors influencing these processes include the route of administration and the compound's physicochemical properties.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

There is no available information on the metabolic pathways of 5”-Methoxyhexahydrocurcumin. Metabolism, primarily occurring in the liver, involves the biochemical conversion of compounds into other molecules, known as metabolites. This process, often involving enzyme systems like cytochrome P450, is crucial for detoxification and excretion. The identification of metabolites is a key aspect of understanding a compound's biological activity and potential for drug-drug interactions.

Excretion Routes and Clearance Mechanisms in Preclinical Studies

The routes and mechanisms of excretion for 5”-Methoxyhexahydrocurcumin have not been described in the available literature. The primary organs for drug excretion are the kidneys and the liver (via the biliary system), which eliminate water-soluble compounds and their metabolites from the body. Clearance is the measure of the rate at which a drug is removed from the body.

Pharmacokinetic Parameter Analysis in Preclinical Models (e.g., Cmax, Tmax, AUC, Vd, Clearance)

Due to the absence of preclinical studies, no pharmacokinetic parameters for 5”-Methoxyhexahydrocurcumin are available. These parameters are essential for characterizing the concentration profile of a drug in the body over time.

Cmax : The maximum concentration a drug reaches in the plasma.

Tmax : The time it takes to reach Cmax.

AUC (Area Under the Curve) : Represents the total exposure to a drug over time.

Vd (Volume of Distribution) : Indicates the extent of a drug's distribution in the body's tissues.

Clearance : Describes the efficiency of drug removal from the body.

Without dedicated preclinical pharmacokinetic studies, the behavior of 5”-Methoxyhexahydrocurcumin in a biological system remains unknown. Future research would be necessary to elucidate these fundamental properties.

Advanced Analytical Methodologies for 5 Methoxyhexahydrocurcumin Research

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of specific components in a mixture. wikipedia.orgadvancechemjournal.comshimadzu.com It is widely considered a primary choice for the analysis of curcuminoids due to its high precision and rapid analysis times. researchgate.netnih.gov The principle of HPLC involves injecting a small volume of a liquid sample into a column packed with a stationary phase. advancechemjournal.com A pressurized liquid mobile phase moves the sample through the column, and the components separate based on their differential interactions with the stationary phase. advancechemjournal.comshimadzu.com

For the analysis of curcuminoids, including presumably 5"-Methoxyhexahydrocurcumin, reversed-phase HPLC is most common. csic.es This involves a non-polar stationary phase, typically a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with an acidic aqueous solution. csic.esmdpi.comsigmaaldrich.com

Detection Systems:

UV-Visible (UV-Vis) Spectroscopy: This is the most common detection method for curcuminoids, which exhibit strong absorbance in the visible region. nih.gov Curcumin (B1669340), for instance, has a maximum absorption at around 420-430 nm. researchgate.netmdpi.com This allows for straightforward quantification.

Diode Array Detector (DAD): A DAD detector provides spectral data for each peak, which can aid in peak identification and purity assessment by comparing the spectrum to that of a known standard. csic.es This is particularly useful when analyzing complex mixtures or searching for related compounds and degradation products. nih.gov

Table 1: Typical HPLC-UV/DAD Conditions for Curcuminoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.comsigmaaldrich.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and acidified water (e.g., with formic acid or acetic acid) csic.esmdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection Wavelength | 420-430 nm for curcuminoids csic.esmdpi.com |

| Column Temperature | Ambient or controlled (e.g., 25°C) sigmaaldrich.comnih.gov |

| Injection Volume | 10-20 µL scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This hyphenated technique offers superior sensitivity and selectivity compared to HPLC with UV detection, making it ideal for the quantitative analysis of low-concentration analytes in complex matrices like plasma and tissue. wikipedia.orgnih.govnih.gov

In the context of 5"-Methoxyhexahydrocurcumin research, LC-MS/MS is invaluable for:

Trace Quantification: Detecting and quantifying the compound and its metabolites at very low concentrations (ng/mL or even pg/mL levels). nih.govnih.gov

Metabolite Identification: Elucidating the structures of metabolites by analyzing the fragmentation patterns of the parent molecule. nih.gov

Pharmacokinetic Studies: Accurately measuring the concentration of the compound and its metabolites over time in biological fluids, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

The most common ionization technique for curcuminoid analysis is Electrospray Ionization (ESI), often operated in negative or positive ion mode. nih.govscielo.org.mx Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole mass analyzer, is used for selected reaction monitoring (SRM), which provides high specificity and reduces background noise. nih.govmdpi.com

Table 2: Exemplary LC-MS/MS Parameters for Curcuminoid Analysis

| Parameter | Typical Conditions |

|---|---|

| LC System | UPLC or HPLC akjournals.comjapsonline.com |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) scielo.org.mxakjournals.com |

| Mobile Phase | Acetonitrile and water with formic acid scielo.org.mxakjournals.com |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.govscielo.org.mx |

| Mass Analyzer | Triple Quadrupole (QqQ) nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) scielo.org.mxmdpi.com |

| Analyte Transitions | Specific precursor ion → product ion m/z for each analyte and internal standard scielo.org.mxakjournals.com |

Spectrophotometric and Spectrofluorimetric Assays for In Vitro Studies

For rapid, high-throughput screening in in vitro studies, spectrophotometric and spectrofluorimetric assays are often employed.

Spectrophotometry: This simple and cost-effective method relies on measuring the absorbance of light by the analyte at a specific wavelength. nih.gov For total curcuminoid content, UV-Vis spectrophotometry is frequently used, with measurements typically taken at the wavelength of maximum absorbance (λmax) around 420-425 nm. researchgate.net However, a major limitation is its lack of specificity, as it cannot distinguish between different curcuminoids or other interfering substances that absorb at the same wavelength. nih.gov

Spectrofluorimetry: This technique measures the fluorescence emitted by a compound after it absorbs light. It is generally more sensitive and selective than spectrophotometry. researchgate.net While less common than absorbance-based methods for curcuminoids, it offers potential advantages for certain applications requiring higher sensitivity.

Table 3: Comparison of Spectrophotometry and Spectrofluorimetry for Curcuminoid Analysis

| Feature | Spectrophotometry | Spectrofluorimetry |

|---|---|---|

| Principle | Measures light absorbance | Measures fluorescence emission |

| Sensitivity | Lower | Higher researchgate.net |

| Specificity | Low (measures total curcuminoids) nih.gov | Moderate to High |

| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |

| Primary Use | Rapid estimation of total curcuminoid content | Sensitive quantification in specific assays |

Biosensor and Electrochemical Techniques for Real-time Monitoring

Emerging analytical technologies like biosensors and electrochemical techniques offer the potential for real-time, sensitive, and selective monitoring of analytes. mdpi.com These methods are being developed for the detection of curcumin and could be adapted for 5"-Methoxyhexahydrocurcumin.

Electrochemical Sensors: These devices measure the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with a chemically modified electrode surface. mdpi.com Techniques like differential pulse voltammetry (DPV) have been used to detect curcumin. igem.org The advantages include high sensitivity, rapid response, and the potential for miniaturization and use in wearable devices for continuous monitoring. mdpi.comnih.gov

Biosensors: A biosensor incorporates a biological recognition element (e.g., an enzyme or aptamer) with a physicochemical transducer. biorxiv.org For example, aptamer-based sensors that undergo a conformational change upon binding to the target molecule can generate a measurable signal. biorxiv.org These sensors can offer very high specificity and have been explored for detecting various biomarkers in real-time. biorxiv.orgfrontiersin.org

The development of these technologies for 5"-Methoxyhexahydrocurcumin could enable dynamic monitoring in complex biological systems, providing insights into its cellular uptake and mechanism of action. nih.govresearchgate.net

Table 4: Overview of Emerging Sensor Technologies for Curcuminoid Detection

| Technique | Principle | Potential Advantages |

|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties (current, potential) upon analyte interaction at an electrode. mdpi.com | High sensitivity, rapid analysis, low cost, potential for miniaturization. mdpi.commdpi.com |

| Biosensors (Aptasensors) | Utilizes a specific binding event (e.g., aptamer-target) to generate a signal via a transducer. biorxiv.org | High specificity and selectivity, real-time monitoring capabilities. biorxiv.org |

Method Validation Protocols for Research Applications

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. duyaonet.comich.org The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation, which are widely adopted. europa.eugmp-compliance.org The key validation parameters are outlined below.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Specificity is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples, and by stress testing (e.g., exposure to acid, base, light, heat, and oxidation) to show that the method can separate the analyte from its degradation products. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often determined by spiking a blank matrix with known concentrations of the analyte (at least three levels covering the specified range) and calculating the percent recovery. ich.org

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment. ich.org

Reproducibility: Precision between different laboratories (inter-laboratory trials).

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is determined by analyzing a series of standards at different concentrations (typically a minimum of five) and performing a linear regression analysis of the response versus concentration. longdom.org The correlation coefficient (r) or coefficient of determination (R²) should be close to 1. akjournals.com

Detection Limit (LOD) and Quantitation Limit (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is the lowest concentration on the standard curve. akjournals.com

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Assessment Method | Typical Acceptance Criteria |

|---|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. ich.org | Analysis of blank, placebo, and stressed samples. | No interference at the analyte's retention time. Peak purity analysis. ich.org |

| Accuracy | Closeness of the measured value to the true value. ich.org | Recovery studies at 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Recovery typically within 80-120% for complex matrices, or 98-102% for drug substance. nih.gov |

| Precision | Agreement between repeated measurements. ich.org | Replicate analyses of samples at different concentrations (intra- and inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). japsonline.com |

| Linearity | Proportionality of response to concentration. ich.org | Analysis of ≥ 5 standards across the range. | Correlation coefficient (r or R²) ≥ 0.99. akjournals.com |

| LOD | Lowest detectable concentration. nih.gov | Signal-to-Noise ratio (S/N) of ~3:1. | - |

| LOQ | Lowest quantifiable concentration. nih.gov | S/N ratio of ~10:1 or the lowest point on the calibration curve meeting accuracy/precision criteria. nih.gov | - |

Future Research Directions and Translational Perspectives for 5 Methoxyhexahydrocurcumin

Elucidation of Undefined Biological Activities and Novel Therapeutic Applications

Future research should prioritize a systematic and broad-based screening of 5"-Methoxyhexahydrocurcumin to uncover its full spectrum of biological activities. While its parent compound, HHC, is known for its antioxidant, anti-inflammatory, and anti-cancer effects, the introduction of a methoxy (B1213986) group could modulate these activities or confer novel ones. nih.govglpbio.com

Initial investigations should employ a battery of in vitro assays to assess its efficacy in areas where curcuminoids have shown promise. This includes, but is not limited to, assays for anti-proliferative activity against a panel of cancer cell lines, anti-inflammatory effects in macrophage models, and neuroprotective properties in neuronal cell cultures. Furthermore, given the known antimicrobial and antiprotozoal activities of some curcumin (B1669340) derivatives, screening against various pathogens would be a valuable endeavor. sysrevpharm.orgnih.gov

A key objective will be to identify therapeutic areas where 5"-Methoxyhexahydrocurcumin may offer advantages over existing curcuminoids. For instance, its modified chemical structure might allow it to better penetrate the blood-brain barrier, suggesting a potential for greater efficacy in neurodegenerative diseases. Comparative studies with both curcumin and HHC will be essential to establish its unique therapeutic profile and potential applications.

Exploration of Previously Unidentified Molecular Targets

A fundamental aspect of future research will be the identification and validation of the molecular targets of 5"-Methoxyhexahydrocurcumin. The known molecular targets of curcumin are vast, including transcription factors, protein kinases, and inflammatory cytokines. nih.gov HHC is known to be a selective inhibitor of cyclooxygenase-2 (COX-2). glpbio.com It is plausible that 5"-Methoxyhexahydrocurcumin interacts with some of these same targets, but it is also possible that its structural modifications lead to interactions with novel proteins.

Modern chemoproteomics approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to pull down binding partners from cell lysates. This unbiased approach could reveal unexpected targets and pathways modulated by the compound. Following identification, validation of these targets through techniques like surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional inhibition will be crucial.

Understanding the molecular targets of 5"-Methoxyhexahydrocurcumin will not only elucidate its mechanism of action but also provide a rational basis for its therapeutic application in specific diseases. For example, if it is found to be a potent and selective kinase inhibitor, it could be developed as a targeted anti-cancer agent.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

Once promising in vitro activities have been identified, the focus must shift to in vivo validation using advanced preclinical models. These models should be carefully selected to be relevant to the human diseases being targeted. For instance, if in vitro studies suggest potent anti-cancer activity, patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, would be more informative than traditional cell line-derived xenografts.

For neurodegenerative diseases, transgenic mouse models that recapitulate key aspects of the pathology, such as amyloid plaque formation in Alzheimer's disease, would be appropriate. In these in vivo studies, key endpoints will include not only therapeutic efficacy but also pharmacokinetic and pharmacodynamic (PK/PD) assessments. This will help to establish a relationship between the dose, exposure, and biological effect of the compound.

Mechanistic studies in these animal models will also be critical. This could involve the analysis of biomarkers in tissue and blood samples to confirm that the molecular targets identified in vitro are also modulated in vivo. Such studies are essential for building a strong case for the translation of 5"-Methoxyhexahydrocurcumin to clinical trials.

| Illustrative Preclinical Model Data for 5"-Methoxyhexahydrocurcumin |

| Parameter |

| Model System |

| Tumor Growth Inhibition |

| Mechanism of Action |

| Pharmacokinetics |

This table represents hypothetical data that would be sought in future preclinical studies.

Innovation in Synthetic Strategies for Scalable Production and Structural Diversification

For 5"-Methoxyhexahydrocurcumin to be a viable therapeutic candidate, efficient and scalable synthetic routes must be developed. While it may be accessible from natural sources, reliance on extraction is often not commercially feasible. Therefore, medicinal chemistry efforts should focus on creating a robust total synthesis that can be easily scaled up for large-scale production.

Furthermore, the development of a flexible synthetic strategy will allow for the creation of a library of related analogues. This structural diversification is a key component of lead optimization. ceu.esresearchgate.net By systematically modifying different parts of the 5"-Methoxyhexahydrocurcumin scaffold, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. For example, the introduction of different functional groups could enhance solubility or reduce metabolic liability.

The optimization of synthetic pathways, potentially through the exploration of novel catalytic methods or flow chemistry approaches, will be essential for both the initial preclinical development and the eventual commercialization of 5"-Methoxyhexahydrocurcumin or its derivatives. rsc.org

Integration of Computational Approaches for Lead Optimization

Computational chemistry and molecular modeling should be integrated into all stages of the research and development process for 5"-Methoxyhexahydrocurcumin. nih.gov In the early stages, molecular docking studies can be used to predict the binding of 5"-Methoxyhexahydrocurcumin to the known targets of curcumin and HHC, helping to prioritize experimental validation.

As novel targets are identified, computational methods can be used to build and refine models of the ligand-receptor interactions. These models can then guide the rational design of new analogues with improved binding affinity and selectivity. ceu.es This structure-based drug design approach can significantly accelerate the lead optimization process.

In addition to target-based approaches, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of 5"-Methoxyhexahydrocurcumin and its derivatives. ceu.es These in silico predictions can help to identify potential liabilities early in the drug discovery process, allowing for the prioritization of compounds with more favorable drug-like properties for synthesis and further testing.

| Illustrative Computational Prediction Data for 5"-Methoxyhexahydrocurcumin Analogues |

| Analogue |

| 5"-Methoxyhexahydrocurcumin |

| Analogue A (modified side chain) |

| Analogue B (additional hydroxyl group) |

This table represents hypothetical data that would be generated from computational studies to guide lead optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.